2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol
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Overview
Description
2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol is a chemical compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . This compound is a derivative of cyclohexane and contains both an amino group and a diol group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol typically involves the reaction of 3,4-dimethylcyclohexylamine with an appropriate diol precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group may yield ketones or aldehydes, while reduction of the amino group may produce secondary or tertiary amines .
Scientific Research Applications
2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the diol group can participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propane diol: A structurally similar compound with a primary amino group and two hydroxyl groups.
Cyclohexylamine: Contains a cyclohexane ring with an amino group but lacks the diol functionality.
3,4-Dimethylcyclohexanol: A cyclohexane derivative with two methyl groups and a hydroxyl group.
Uniqueness
2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol is unique due to its combination of a cyclohexane ring, amino group, and diol group. This structural arrangement provides it with distinct chemical reactivity and a wide range of applications in various fields .
Properties
Molecular Formula |
C11H23NO2 |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2-[(3,4-dimethylcyclohexyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C11H23NO2/c1-8-3-4-10(5-9(8)2)12-11(6-13)7-14/h8-14H,3-7H2,1-2H3 |
InChI Key |
ABIFHESQIMASMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)NC(CO)CO |
Origin of Product |
United States |
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